BenchChemオンラインストアへようこそ!

VU0652925

PAR4 antagonism GPIIbIIIa activation platelet pharmacology

VU0652925 (CAS 1476847-58-1), also designated BMS-3, is a synthetic small-molecule antagonist of Protease-Activated Receptor 4 (PAR4) belonging to the imidazo[2,1-b][1,3,4]thiadiazole-benzofuran chemotype. It is a structurally characterized analog of the clinical-stage PAR4 antagonist BMS-986120 and was employed as a reference probe to delineate the relative contributions of PAR1 versus PAR4 to thrombin-mediated human platelet activation.

Molecular Formula C24H18N4O4S2
Molecular Weight 490.552
CAS No. 1476847-58-1
Cat. No. B611768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0652925
CAS1476847-58-1
SynonymsVU0652925, VU-0652925, VU 0652925, BMS-3, BMS 3, BMS3
Molecular FormulaC24H18N4O4S2
Molecular Weight490.552
Structural Identifiers
SMILESCOC1=NN2C(S1)=NC(C3=CC4=C(O3)C=C(OC)C=C4OCC5=CSC(C6=CC=CC=C6)=N5)=C2
InChIInChI=1S/C24H18N4O4S2/c1-29-16-8-19(31-12-15-13-33-22(25-15)14-6-4-3-5-7-14)17-10-21(32-20(17)9-16)18-11-28-23(26-18)34-24(27-28)30-2/h3-11,13H,12H2,1-2H3
InChIKeyRROGCGMHOWNSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0652925 (BMS-3): A Defined PAR4 Antagonist Tool Compound for Antiplatelet Signaling Research and Pharmacophore Elucidation


VU0652925 (CAS 1476847-58-1), also designated BMS-3, is a synthetic small-molecule antagonist of Protease-Activated Receptor 4 (PAR4) belonging to the imidazo[2,1-b][1,3,4]thiadiazole-benzofuran chemotype [1]. It is a structurally characterized analog of the clinical-stage PAR4 antagonist BMS-986120 and was employed as a reference probe to delineate the relative contributions of PAR1 versus PAR4 to thrombin-mediated human platelet activation [1]. In washed human platelets, VU0652925 exhibits sub-nanomolar antagonist potency with a PAC1 (activated GPIIbIIIa) IC50 of 43.0 pM and a P-selectin exposure IC50 of 39.2 pM .

Why PAR4 Antagonist Selection Requires Compound-Level Evidence: The Case for VU0652925 Differentiation


PAR4 antagonists are not functionally interchangeable. VU0652925 belongs to a series in which small structural truncations—defined through systematic minimum pharmacophore mapping—radically alter both the mechanism of inhibition (non-competitive → competitive) and the efficacy profile against distinct pathophysiological agonists such as cathepsin G and plasmin [1]. Furthermore, VU0652925 occupies a unique position between the clinical candidate BMS-986120 and its own minimal pharmacophore fragments, offering pM-range potency that its truncated analogs do not match, while its non-competitive mode distinguishes it from the competitive fragments [1][2]. The quantitative evidence below demonstrates that substituting VU0652925 with a closely related analog such as VU0661245, or with the clinical candidate BMS-986120, yields materially different experimental outcomes in terms of potency, agonist-specific blockade, and mechanistic pharmacology.

Quantitative Differentiation Evidence for VU0652925 Against Closest PAR4 Antagonist Comparators


Potency Differential: VU0652925 Exhibits ~200-Fold Higher Affinity Than the Clinical Candidate BMS-986120 in Human Platelet PAR4 Antagonism Assays

In washed human platelets, VU0652925 antagonizes PAR4-mediated GPIIbIIIa activation (PAC1 binding) with an IC50 of 43.0 pM (-pIC50 ± SEM: 10.4 ± 0.04) and inhibits P-selectin exposure with an IC50 of 39.2 pM (-pIC50 ± SEM: 10.41 ± 0.04) [1]. By cross-study comparison, the clinical-stage oral PAR4 antagonist BMS-986120—from which VU0652925 is structurally derived—exhibits a substantially higher IC50 of 9.5 nM in human blood (PAC1 readout), representing an approximately 221-fold lower molar potency in the same target engagement parameter . This potency gap means that VU0652925 can achieve near-complete receptor occupancy at concentrations where BMS-986120 would provide only fractional inhibition, a critical distinction for in vitro mechanistic studies requiring full PAR4 signal ablation.

PAR4 antagonism GPIIbIIIa activation platelet pharmacology BMS-986120 comparator

Agonist-Specific Functional Blockade: VU0652925, but Not Its Truncated Analog VU0661245, Abolishes Cathepsin G- and Plasmin-Driven Platelet Granule Secretion and Platelet-Leukocyte Interactions

In a direct head-to-head study using identical experimental conditions, VU0652925 (10 μM) completely blocked human platelet dense granule secretion stimulated by cathepsin G, whereas the truncated PAR4 antagonist VU0661245 (10 μM) failed to produce any inhibition [1]. Similarly, platelet-granulocyte interactions stimulated by plasmin were completely blocked by VU0652925 but not by VU0661245 or the PAR1 inhibitor SCH 79797 [1]. P-selectin (α-granule) exposure following stimulation with cathepsin G was blocked by VU0652925 but not by VU0661245; plasmin-stimulated P-selectin exposure was fully blocked by VU0652925 and only partially by VU0661245 [1]. At higher γ-thrombin concentrations, VU0652925 inhibited platelet activation more potently than VU0661245, with the authors noting that IC50 values for 100 nM γ-thrombin were 'very different' between the two compounds [1].

platelet dense granule release cathepsin G plasmin platelet-leukocyte aggregates PAR4 pharmacology

Mechanism of Inhibition: VU0652925 Is a Non-Competitive PAR4 Antagonist, Whereas Its Minimum Pharmacophore Fragments Display Competitive Antagonism — A Mechanistic Switch with Functional and Safety Implications

Schild analysis performed with VU0652925 in human platelets reveals a non-competitive mode of PAR4 antagonism: increasing concentrations of VU0652925 produce a full depression of the PAR4-AP concentration-response curve maximum, with a Schild slope inconsistent with competitive inhibition [1][2]. In contrast, minimum pharmacophore fragments derived from VU0652925—including VU0661245 and VU0661247—exhibit a competitive mechanism of inhibition, characterized by parallel rightward shifts of the agonist concentration-response curve without suppression of the maximum response, and with Schild slopes near unity [1]. This mechanistic switch from non-competitive to competitive upon truncation was a principal finding of the Duvernay et al. study and has direct implications for in vivo pharmacology, as competitive, reversible antagonists are predicted to carry a lower bleeding risk profile compared with non-competitive (insurmountable) antagonists [1].

Schild analysis non-competitive antagonism competitive antagonism minimum pharmacophore PAR4 allosteric modulation

Minimum Pharmacophore-Dependent Selectivity Profile: VU0652925 Suppresses GPIIbIIIa Activation, Dense Granule Secretion, Alpha-Granule Release, and Platelet-Leukocyte Conjugate Formation — A Broader Functional Footprint Than Its Fragments

Across multiple independent studies, VU0652925 has been validated to suppress four distinct PAR4-dependent platelet functional outputs: (1) inside-out activation of the fibrinogen receptor GPIIbIIIa (PAC1 binding, IC50 43.0 pM) [1]; (2) dense granule ATP secretion stimulated by PAR4-AP, thrombin, cathepsin G, and plasmin [2]; (3) alpha-granule P-selectin (CD62P) exposure stimulated by α-thrombin, cathepsin G, and plasmin [2]; and (4) platelet-granulocyte conjugate formation stimulated by plasmin [2]. Its truncated analog VU0661245 blocks only a subset of these responses, failing to inhibit cathepsin G- or plasmin-driven P-selectin exposure, thrombin- or cathepsin G-induced platelet activation, and plasmin-induced platelet-granulocyte interactions [2]. This indicates that the minimum pharmacophore (VU0661245) retains PAR4-AP-directed antagonism but loses efficacy against protease-dependent PAR4 activation pathways, whereas the full VU0652925 scaffold retains pan-agonist PAR4 blockade.

platelet granule secretion GPIIbIIIa integrin platelet-leukocyte crosstalk PAR4 functional selectivity thrombo-inflammation

Physicochemical Differentiation: VU0652925 Provides Higher Lipophilicity and Lower Free Fraction Relative to Its Minimum Pharmacophore Fragments, Enabling Distinct In Vitro DMPK Profiling

The systematic truncation of VU0652925 to identify its minimum pharmacophore yielded fragments (VU0661245, VU0661247, VU0807074, VU0807081, VU0806526) that retained PAR4 antagonism but with significantly lower cLogP values and increased free fraction in plasma compared with the parent compound [1]. While the Duvernay et al. paper did not numerically tabulate each cLogP and free fraction value in the abstracted public record, the directional difference is explicitly stated and mechanistically anchored to the removal of lipophilic moieties during pharmacophore minimization [1]. Additionally, the parent VU0652925 demonstrates high plasma protein binding, consistent with its higher calculated lipophilicity, which must be accounted for in buffer-based IC50-to-free-concentration corrections [1].

lipophilicity cLogP plasma protein binding free fraction DMPK pharmacophore truncation

Optimal Application Scenarios for VU0652925 Based on Differential Evidence


Complete Pharmacological Ablation of PAR4 Signaling for Mechanistic Platelet Studies in the Presence of Inflammatory or Fibrinolytic Proteases

Investigators studying PAR4 contributions to platelet activation under conditions that recapitulate the inflamed or fibrinolytic microenvironment require VU0652925 specifically because VU0661245 cannot block cathepsin G- or plasmin-driven platelet responses. VU0652925 (10 μM or titrated to its pM IC50) provides complete inhibition of dense and alpha-granule secretion, GPIIbIIIa activation, and platelet-leukocyte conjugate formation across all four physiologically relevant agonists: thrombin, cathepsin G, plasmin, and PAR4-AP [1][2]. This makes VU0652925 the necessary negative control compound for experiments designed to attribute a platelet functional response exclusively to PAR4, particularly in co-culture systems containing neutrophils (source of cathepsin G) or in models of thrombo-inflammation where plasmin generation is concomitant with platelet activation.

Structure-Activity Relationship Anchor Compound for PAR4 Antagonist Pharmacophore and Mechanism-of-Inhibition Studies

VU0652925 is the foundational chemotype from which the minimum pharmacophore of PAR4 antagonism was defined. It uniquely serves as the non-competitive parent reference against which the competitive fragments (VU0661245, VU0661247, VU0807074, VU0807081, VU0806526) are systematically compared via Schild analysis [1]. Research groups engaged in PAR4 antagonist discovery or medicinal chemistry optimization require VU0652925 as the requisite non-competitive reference standard to calibrate their own Schild assays and to benchmark whether newly synthesized compounds retain or deviate from the non-competitive mechanism. Additionally, having the full parent compound alongside its characterized fragments enables a within-series physicochemical gradient (cLogP, free fraction) for structure-property relationship training sets [1].

High-Potency PAR4 Probe for Receptor Occupancy and Radioligand Binding Assay Development

With a PAC1 IC50 of 43.0 pM and a P-selectin IC50 of 39.2 pM in washed human platelets [1], VU0652925 possesses sufficient potency to serve as a non-radiolabeled reference ligand in competitive binding experiments or as a tool for defining non-specific binding windows during radioligand assay development—an explicit need identified by the field, which currently lacks commercially available PAR4 radioligands or PET tracers [2]. The >200-fold potency window over BMS-986120 (IC50 9.5 nM in human blood) means that VU0652925 can be used at substantially lower molar concentrations in assay buffers, minimizing solubility-related artifacts and solvent (DMSO) carryover effects that can confound high-throughput screening campaigns.

Dual PAR1/PAR4 Platelet Signaling Dissection in Thrombin Concentration-Response Studies

The original characterization of VU0652925 established that PAR4 antagonism reduces the maximum thrombin response by over 50% in human platelets, with PAR1 contributing only within a narrow low-thrombin concentration window [1]. VU0652925, used in combination with a PAR1 antagonist (SCH602539 or SCH 79797), enables complete dissection of the relative contributions of PAR1 versus PAR4 to thrombin-mediated platelet activation. This application is specifically enabled by VU0652925 because its pM potency ensures full PAR4 blockade without off-target PAR1 cross-reactivity, as demonstrated by the absence of major off-target effects in the original selectivity profiling [1]. Procurement of VU0652925 for this purpose is obligatory; a less potent antagonist would leave residual PAR4 signaling that would confound the attribution of the thrombin response between the two receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0652925

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.